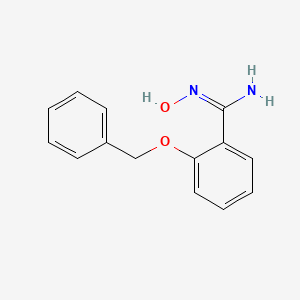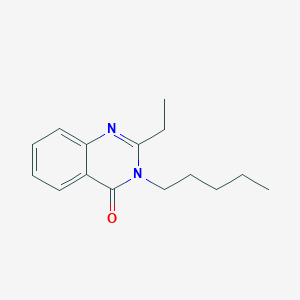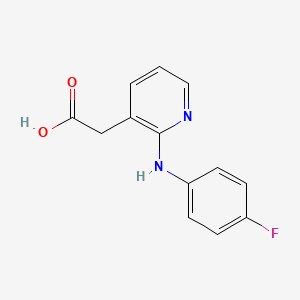
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid is an organic compound belonging to the class of phenylpyridines. This compound features a pyridine ring substituted with a fluorophenyl group and an acetic acid moiety. The presence of fluorine in the aromatic ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Coupling with Pyridine: The fluorophenyl intermediate is then coupled with a pyridine derivative through a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials with specialized properties
作用机制
The mechanism of action of 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluoroaniline: Contains a fluorine atom on the benzene ring and an amino group.
2-(Pyridin-3-yl)acetic Acid: Lacks the fluorophenyl substitution but retains the pyridine and acetic acid moieties
Uniqueness
2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid is unique due to the combination of its fluorophenyl and pyridine structures, which confer distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C13H11FN2O2 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC 名称 |
2-[2-(4-fluoroanilino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11FN2O2/c14-10-3-5-11(6-4-10)16-13-9(8-12(17)18)2-1-7-15-13/h1-7H,8H2,(H,15,16)(H,17,18) |
InChI 键 |
ARVLOCXBOUXCLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



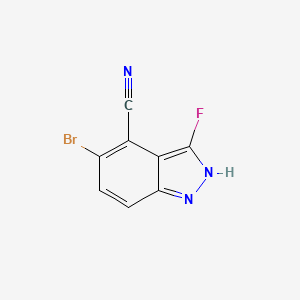

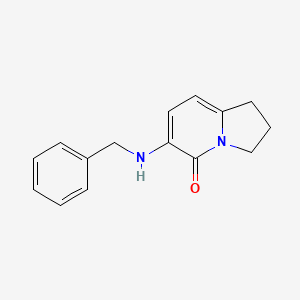
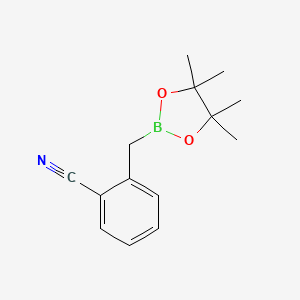
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

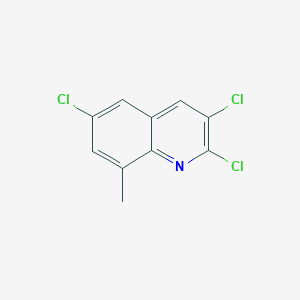

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
